5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
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Overview
Description
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This compound features a thiazole ring substituted with a methyl group at the 5-position, a nitrophenyl group at the 2-position, and a phenyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the specific reactants would be 2-bromo-1-(4-nitrophenyl)ethanone and thiobenzamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Amino derivatives: From the reduction of the nitro group.
Sulfoxides and sulfones: From the oxidation of the thiazole sulfur.
Halogenated derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the nitro and methyl groups, making it less reactive.
4-Nitrophenylthiazole: Lacks the methyl group, which may affect its biological activity.
5-Methylthiazole: Lacks the phenyl and nitrophenyl groups, making it less complex.
Uniqueness
5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-11-15(12-5-3-2-4-6-12)17-16(21-11)13-7-9-14(10-8-13)18(19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFBSYDSRINBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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